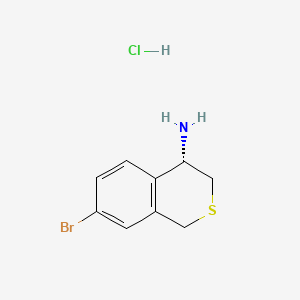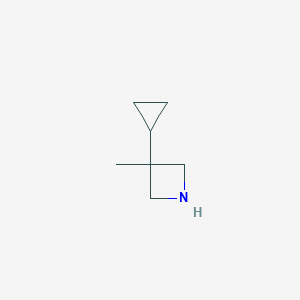![molecular formula C11H16BrNO4 B13560334 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid: is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a bromine atom at the 5th position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydropyridine ring system.
Bromination: The bromine atom is introduced at the 5th position of the tetrahydropyridine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: De-brominated or reduced products.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The Boc group serves as a protecting group for amines in multi-step organic synthesis.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid is primarily related to its reactivity and ability to undergo various chemical transformations. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions. The bromine atom serves as a reactive site for substitution or elimination reactions, facilitating the synthesis of diverse derivatives.
Comparaison Avec Des Composés Similaires
5-Bromo-1-[(tert-butoxy)carbonyl]-6-methoxypiperidine-2-carboxylic acid: Similar structure with a methoxy group at the 6th position.
tert-Butyloxycarbonyl-protected amino acids: Compounds with Boc-protected amino groups used in peptide synthesis.
Uniqueness:
Structural Features: The combination of the bromine atom and Boc group provides unique reactivity and protection, making it a versatile intermediate in organic synthesis.
Reactivity: The presence of the bromine atom allows for a wide range of substitution reactions, enhancing its utility in synthetic chemistry.
This detailed article provides a comprehensive overview of 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H16BrNO4 |
|---|---|
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16BrNO4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Clé InChI |
WGYHKBNRRRGWLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)
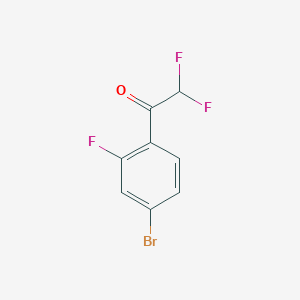
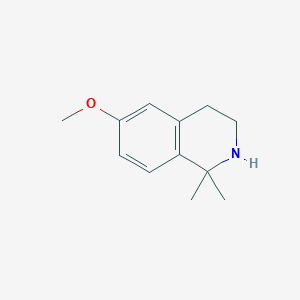
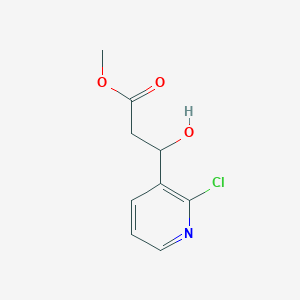
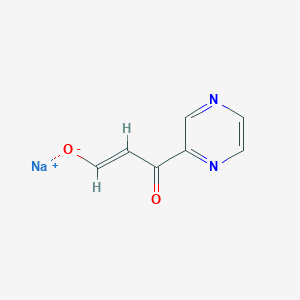

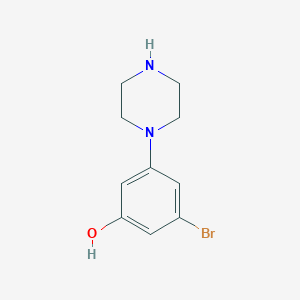
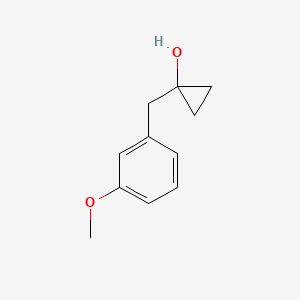
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
